molecular formula C12H21NO5 B1591841 Methyl N-Boc-4-hydroxypiperidine-3-carboxylate CAS No. 406212-51-9

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Número de catálogo B1591841
Número CAS: 406212-51-9
Peso molecular: 259.3 g/mol
Clave InChI: OULNMKPQUKNAHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .


Synthesis Analysis

The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .


Molecular Structure Analysis

The molecular structure of “Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .


Physical And Chemical Properties Analysis

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Application 1: Homochiral Polar Molecular Piezoelectric Material

  • Summary of the Application : This compound is used in the creation of a homochiral polar molecular piezoelectric material. This material has phase transition and high piezoelectricity, which is precisely designed by cyanomethyl group substitution .
  • Methods of Application : The compound is modified on (S)-2-methylpiperazin-1-ium perchlorate with polar cyanomethyl groups. This results in a homochiral pure organic compound with large d22 of 18 pC/N .
  • Results or Outcomes : The modification leads to changes in the space group from nonpolar to polar, giving rise to second harmonic generation and phase transition behaviors .

Application 2: Synthesis of Novel Heterocyclic Amino Acids

  • Summary of the Application : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
  • Methods of Application : In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters .
  • Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Application 3: Synthesis of Pim-1 Inhibitors

  • Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .
  • Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
  • Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .

Application 4: Synthesis of Selective GPR119 Agonists

  • Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .
  • Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
  • Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .

Application 5: Synthesis of Pim-1 Inhibitors

  • Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .
  • Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
  • Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .

Application 6: Synthesis of Selective GPR119 Agonists

  • Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .
  • Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
  • Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .

Safety And Hazards

The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNMKPQUKNAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594893
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

CAS RN

406212-51-9
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-tert-butyl 3-methyl 4-oxo-1,3-piperidinedicarboxylate (134.0 g, 520.8 mmol) in methanol (800 mL) was added NaBH4 (9.85 g, 260.4 mmol) portionwise. The resulting mixture was stirred overnight to be allowed to warm to room temperature. The solvent was removed under reduced pressure, the residue was dissolved into ethyl acetate, washed with brine, dried over MgSO4, filterd, and concentrated under reduced pressure to give 1-tert-butyl 3-methyl 4-hydroxy-1,3-piperidinedicarboxylate, which was used for the next reaction without further purification. (120.8 g, yield 90%)
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flask, methanol (1.425 mL) and triethylamine (0.0277 g, 0.274 mmol) was added to 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (0.0587 g, 0.228 mmol). The reaction was allowed to stir at room temperature for 15 minutes. Sodium borohydride (0.0285 g, 0.753 mmol) was added to the flask one portion. The reaction was allowed to stir at room temperature for an additional hour. Using 1N hydrochloric acid, the reaction was neutralized to pH 7 and then concentrated under vacuo. Water (2 mL) was used to dissolve the residue. The mixture was extracted using dichloromethane (3×2 mL). The extracts were combined, washed with saturated sodium bicarbonate, dried using sodium sulfate, and concentrated under vacuo. The crude product was progressed to the next step without further purification.
Quantity
0.0285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0277 g
Type
reactant
Reaction Step Three
Quantity
0.0587 g
Type
reactant
Reaction Step Three
Quantity
1.425 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.